1-acetyl-1H-indazole-6-carboxylicacid
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Overview
Description
1-Acetyl-1H-indazole-6-carboxylic acid is a heterocyclic organic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals
Preparation Methods
The synthesis of 1-acetyl-1H-indazole-6-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indazole and acetic anhydride.
Acetylation: Indazole undergoes acetylation using acetic anhydride in the presence of a catalyst like sulfuric acid to form 1-acetylindazole.
Carboxylation: The acetylated product is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield 1-acetyl-1H-indazole-6-carboxylic acid.
Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis are explored to enhance efficiency .
Chemical Reactions Analysis
1-Acetyl-1H-indazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the parent indazole compound.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions employed .
Scientific Research Applications
1-Acetyl-1H-indazole-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Researchers use it to study the biological activities of indazole derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-acetyl-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.
Pathways: By interacting with these targets, the compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
1-Acetyl-1H-indazole-6-carboxylic acid can be compared with other indazole derivatives:
1H-Indazole-3-carboxylic Acid: This compound has a carboxylic acid group at the 3-position instead of the 6-position, leading to different biological activities.
1-Methyl-1H-indazole-6-carboxylic Acid: The presence of a methyl group instead of an acetyl group can alter the compound’s reactivity and biological properties.
1H-Indazole-6-carboxylic Acid: Lacking the acetyl group, this compound has different solubility and reactivity characteristics.
The uniqueness of 1-acetyl-1H-indazole-6-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H8N2O3 |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
1-acetylindazole-6-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-6(13)12-9-4-7(10(14)15)2-3-8(9)5-11-12/h2-5H,1H3,(H,14,15) |
InChI Key |
KZPYWVCEKMPIOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C=CC(=C2)C(=O)O)C=N1 |
Origin of Product |
United States |
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